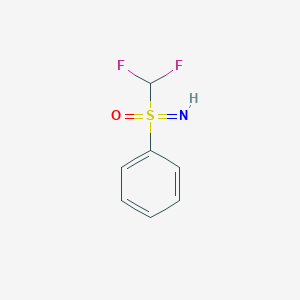

S-(Difluoromethyl)-S-phenylsulfoximine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“S-(Difluoromethyl)-S-phenylsulfoximine” is a compound that is part of the organofluorine chemistry. It is used in the construction of carbon-fluorine bonds and fluorinated carbon-carbon bonds . It is also used as a difluorocarbene precursor .

Synthesis Analysis

The synthesis of “S-(Difluoromethyl)-S-phenylsulfoximine” involves the use of recently developed bench-stable S-(difluoromethyl)sulfonium salt . The reaction between (S)-difluoromethyl phenyl sulfoximine 1 and imines provides a variety of enantiomerically enriched α-difluoromethyl amines .Molecular Structure Analysis

The molecular structure of “S-(Difluoromethyl)-S-phenylsulfoximine” is characterized by the presence of a difluoromethyl group (CF2H). This group acts as a hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups .Chemical Reactions Analysis

The chemical reactions involving “S-(Difluoromethyl)-S-phenylsulfoximine” are characterized by difluoromethylation processes. The reactivity order towards difluorocarbene is ArS- > RS-, ArO- > ROH > RO-, ArSH, ArOH, RSH .科学的研究の応用

- Compound 2 , the first α-difluoromethyl sulfoximine, was synthesized using a copper(II)-catalyzed nitrene transfer reaction .

- Fluorinated compounds can enhance metabolic stability, lipophilicity, bioavailability, and binding affinity in biologically active molecules .

- By altering the basicity of drug molecules, it can improve membrane permeability, potentially enhancing drug delivery .

- Researchers explore how these modifications affect drug absorption, distribution, metabolism, and excretion .

Difluoromethylation Reagent

Medicinal Chemistry and Drug Design

Membrane Permeability Enhancement

Metabolic Stability and Bioavailability

Lipophilicity and Pharmacokinetics

Chemical Biology and Enzyme Inhibition

将来の方向性

作用機序

Target of Action

S-(Difluoromethyl)-S-phenylsulfoximine, also known as (DIFLUOROMETHYL)(IMINO)PHENYL-LAMBDA6-SULFANONE, is a compound that targets the polyamine biosynthetic pathway by inhibiting ornithine decarboxylase (ODC) . ODC is a key enzyme in the biosynthesis of polyamines, which are small organic cations that play critical roles in cell growth and differentiation .

Mode of Action

S-(Difluoromethyl)-S-phenylsulfoximine interacts with its target, ODC, by inhibiting its activity . This inhibition disrupts the polyamine biosynthetic pathway, leading to a decrease in the production of polyamines . The compound’s mode of action is significant in the fight against diverse viruses, including SARS-CoV-2 .

Biochemical Pathways

The primary biochemical pathway affected by S-(Difluoromethyl)-S-phenylsulfoximine is the polyamine biosynthetic pathway . By inhibiting ODC, the compound disrupts the production of polyamines, which are essential for cell growth and differentiation . The downstream effects of this disruption can include a decrease in cell proliferation and an increase in cell differentiation .

Result of Action

The primary molecular and cellular effect of S-(Difluoromethyl)-S-phenylsulfoximine’s action is the disruption of the polyamine biosynthetic pathway . This disruption leads to a decrease in the production of polyamines, which can result in decreased cell proliferation and increased cell differentiation . The compound’s action can also have antiviral effects, as it has been shown to be effective against diverse viruses, including SARS-CoV-2 .

Action Environment

The action, efficacy, and stability of S-(Difluoromethyl)-S-phenylsulfoximine can be influenced by various environmental factors. For instance, the biological environment can change the molecular structure of the compound only slightly . .

特性

IUPAC Name |

difluoromethyl-imino-oxo-phenyl-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NOS/c8-7(9)12(10,11)6-4-2-1-3-5-6/h1-5,7,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTMRPQANBHQPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=N)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(Difluoromethyl)-S-phenylsulfoximine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5a,6,8,8a-tetrahydro-10H-thieno[3,2-d]thieno[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidin-10-one 7,7-dioxide](/img/structure/B2495181.png)

![3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2495186.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)

![1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2495191.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)